molecular formula C26H24ClN7 B13774556 3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride CAS No. 70632-11-0

3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride

Cat. No.: B13774556
CAS No.: 70632-11-0
M. Wt: 470.0 g/mol
InChI Key: YSQYZEMKAREMTM-UHFFFAOYSA-N
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Description

3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride is a synthetic organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the phenazinium family and is characterized by its complex structure, which includes multiple aromatic rings and azo groups. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride typically involves a multi-step process. The initial step often includes the diazotization of 2,4-diaminophenylamine, followed by coupling with 3-amino-2,8-dimethyl-5-phenylphenazinium chloride. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo linkage .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazinium derivatives, amines, and quinonoid compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The phenazinium core also allows for intercalation into DNA, disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride is unique due to its specific azo linkage and the presence of multiple amino groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biological molecules makes it particularly valuable in research and industrial applications .

Properties

CAS No.

70632-11-0

Molecular Formula

C26H24ClN7

Molecular Weight

470.0 g/mol

IUPAC Name

4-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]benzene-1,3-diamine;chloride

InChI

InChI=1S/C26H23N7.ClH/c1-15-10-23-25(13-19(15)28)33(18-6-4-3-5-7-18)26-14-22(16(2)11-24(26)30-23)32-31-21-9-8-17(27)12-20(21)29;/h3-14H,1-2H3,(H5,27,28,29,32);1H

InChI Key

YSQYZEMKAREMTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=C(C=C4)N)N)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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